3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine
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Overview
Description
3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are characterized by a triazole ring fused to a pyridine ringTriazolopyridines are known for their diverse biological activities, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal properties .
Mechanism of Action
Target of Action
It is known that the [1,2,4]triazolo[4,3-a]pyridine motif is found in a variety of biologically active compounds, including antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal agents . They can also be used as molecular chemosensors for metal ions, anions, and amino acids .
Mode of Action
The [1,2,4]triazolo[4,3-a]pyridine derivative was prepared by means of an oxidative ring closure of a hydrazine intermediate . Sodium hypochlorite was used as the oxidant and ethanol as a solvent .
Biochemical Pathways
The [1,2,4]triazolo[4,3-a]pyridine motif is found in a variety of biologically active compounds that affect various biochemical pathways .
Result of Action
The [1,2,4]triazolo[4,3-a]pyridine motif is found in a variety of biologically active compounds, indicating that it may have significant molecular and cellular effects .
Preparation Methods
The synthesis of 3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine can be achieved through various synthetic routes. One common method involves the oxidative ring closure of a hydrazine intermediate. In this process, sodium hypochlorite is used as the oxidant, and ethanol serves as the solvent. The reaction is typically carried out at room temperature for about 3 hours, resulting in the formation of the desired triazolopyridine derivative in a good yield . This method is considered a clean and green approach due to the use of environmentally friendly reagents and conditions.
Chemical Reactions Analysis
3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sodium hypochlorite for oxidation and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative ring closure using sodium hypochlorite results in the formation of the triazolopyridine ring .
Scientific Research Applications
3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. In biology and medicine, it has shown potential as an antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal agent . Additionally, it can be used as a molecular chemosensor for detecting metal ions, anions, and amino acids . Its unique chemical structure also makes it a valuable tool in the construction of luminophores for various applications.
Comparison with Similar Compounds
3-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine can be compared with other similar compounds, such as [1,2,4]triazolo[4,3-a]quinoxaline and [1,2,4]triazolo[4,3-a]pyridine sulfonamides. These compounds share the triazolopyridine core structure but differ in their substituents and specific biological activities . For instance, [1,2,4]triazolo[4,3-a]quinoxaline derivatives have shown antiviral and antimicrobial activities , while [1,2,4]triazolo[4,3-a]pyridine sulfonamides have been studied for their potential as antimalarial agents
Properties
IUPAC Name |
3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-a]pyridin-8-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O/c1-18-10-6-4-9(5-7-10)12-15-16-13-11(14)3-2-8-17(12)13/h2-8H,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPISLAXPTNQVAN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN=C3N2C=CC=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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